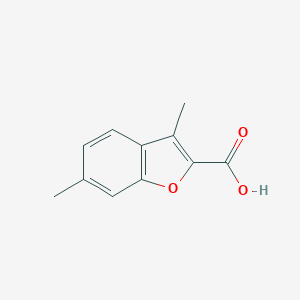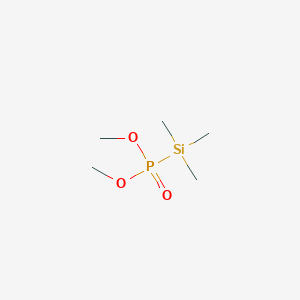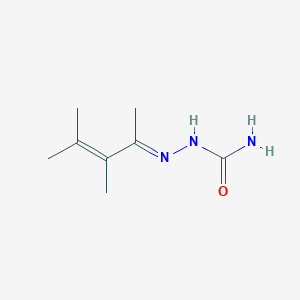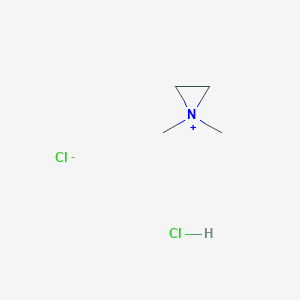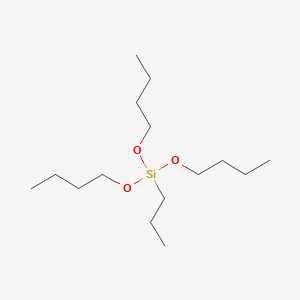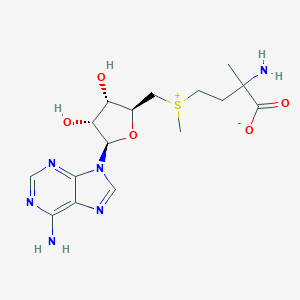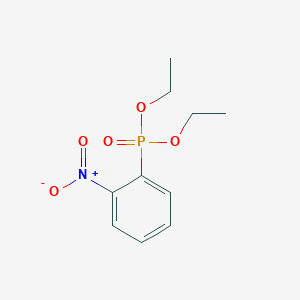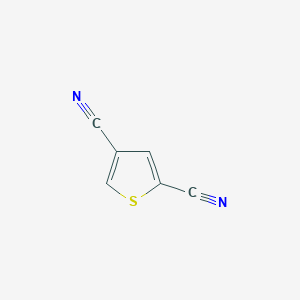
Potassium 2-hydroxy-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-hydroxy-1-naphthoate, also known as potassium 2-naphthol-3-carboxylate, is a chemical compound with the molecular formula C11H7KO3. It is a white powder that is soluble in water and has been widely used in scientific research for its diverse applications.
Mecanismo De Acción
The mechanism of action of Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate is not fully understood. However, it is believed to act as a chelating agent by forming complexes with metal ions. The formation of these complexes reduces the availability of metal ions, which can be toxic to cells.
Efectos Bioquímicos Y Fisiológicos
Potassium 2-hydroxy-1-naphthoate has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, it has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium 2-hydroxy-1-naphthoate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and has a long shelf life. However, it has some limitations. It can be difficult to dissolve in some solvents, which can limit its use in certain experiments. It can also form complexes with other compounds, which can interfere with the results of some experiments.
Direcciones Futuras
There are several future directions for research on Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate. One direction is to investigate its potential as a drug for the treatment of various diseases. Another direction is to explore its use as a biosensor for the detection of metal ions in the environment. Additionally, research could be done to optimize its synthesis method and improve its solubility in different solvents.
Conclusion:
Potassium 2-hydroxy-1-naphthoate is a versatile chemical compound that has been widely used in scientific research for various applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. It has been shown to have several biochemical and physiological effects, and there are several future directions for research on its potential uses.
Métodos De Síntesis
The synthesis of Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate involves the reaction of 2-naphthol with Potassium 2-hydroxy-1-naphthoate hydroxide. This reaction results in the formation of Potassium 2-hydroxy-1-naphthoate 2-naphthol-3-carboxylate and water. The reaction is generally carried out in a solvent such as ethanol or water, and the product is obtained by filtration and drying.
Aplicaciones Científicas De Investigación
Potassium 2-hydroxy-1-naphthoate has been used in scientific research for various applications. It has been used as a chelating agent to remove heavy metals from contaminated soil and water. It has also been used as a corrosion inhibitor for metals and alloys. In addition, it has been used as a dye for textiles and as a reagent in organic synthesis.
Propiedades
Número CAS |
18390-48-2 |
|---|---|
Nombre del producto |
Potassium 2-hydroxy-1-naphthoate |
Fórmula molecular |
C11H7KO3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
potassium;2-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C11H8O3.K/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-6,12H,(H,13,14);/q;+1/p-1 |
Clave InChI |
VOYOUEKVKQKBNT-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
Otros números CAS |
18390-48-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)



